molecular formula C19H19ClN2 B7762137 4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole CAS No. 1159993-17-5

4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B7762137
CAS No.: 1159993-17-5
M. Wt: 310.8 g/mol
InChI Key: SUPLDALWGNRRHV-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a pyrazole-based compound featuring a chloro substituent at the 4-position and 3,4-dimethylphenyl groups at the 3- and 5-positions. The dimethylphenyl substituents are electron-donating, enhancing the electron density of the pyrazole ring, while the chloro group introduces moderate electronegativity. This structural arrangement influences the compound's physicochemical properties, such as lipophilicity and solubility, and may modulate its biological activity.

Properties

IUPAC Name

4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c1-11-5-7-15(9-13(11)3)18-17(20)19(22-21-18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPLDALWGNRRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2)C3=CC(=C(C=C3)C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240336
Record name 4-Chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159993-17-5
Record name 4-Chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159993-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Cyclocondensation with 1,3-Diketones

The classical Knorr pyrazole synthesis remains viable for constructing the core structure. A representative pathway involves:

  • Synthesis of 1,3-bis(3,4-dimethylphenyl)propane-1,3-dione via Friedel-Crafts acylation of 3,4-dimethylacetophenone.

  • Cyclocondensation with hydrazine hydrate under acidic conditions to yield 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole.

  • Subsequent chlorination at C-4 using N-chlorosuccinimide (NCS) in carbon tetrachloride.

Optimization Data:

ParameterConditionYield (%)Reference
Cyclization solventEthanol/HCl (1:1)68
Chlorination agentNCS (1.2 equiv)72
Reaction time12 hr reflux-

This method benefits from commercial availability of diketone precursors but faces limitations in regiochemical control during cyclization.

Suzuki-Miyaura Cross-Coupling on Halogenated Pyrazoles

An alternative approach employs palladium-catalyzed coupling to install aryl groups:

  • Synthesis of 4-chloro-3,5-diiodo-1H-pyrazole via iodination of 4-chloropyrazole.

  • Sequential Suzuki couplings with 3,4-dimethylphenylboronic acid under microwave irradiation.

Key Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ in THF/H₂O (3:1)

  • Temperature: 80°C, 4 hr per coupling

Yield Comparison:

Coupling StepIsolated Yield (%)Purity (HPLC)
First aryl addition5892%
Second aryl addition4389%

While effective, this route requires meticulous control over coupling order to prevent homocoupling byproducts.

Electrophilic Chlorination Methodologies

Direct C-4 Chlorination

Post-functionalization of 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole via electrophilic substitution:

Reagent Screening Data:

Chlorinating AgentSolventTemp (°C)Conversion (%)
NCSCCl₄8092
Cl₂ gasAcOH2588
SO₂Cl₂DCM4076

NCS in carbon tetrachloride demonstrated superior regioselectivity (>98% C-4 substitution) compared to gaseous chlorine.

Vilsmeier-Haack Formylation/Chlorination

An innovative tandem process achieves both formylation and chlorination:

  • React pyrazole precursor with POCl₃/DMF complex to form 4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

  • Selective decarbonylation using Pd/C in diphenyl ether at 180°C.

Advantages:

  • Single-pot installation of chloro and formyl groups

  • Mild decarbonylation conditions preserve aryl substituents

Spectroscopic Characterization Benchmarks

Critical analytical data for authenticating successful synthesis:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25–7.15 (m, 8H, aromatic protons)

  • δ 2.35 (s, 12H, methyl groups)

  • δ 6.82 (s, 1H, pyrazole H)

HRMS (ESI+):
Calculated for C₂₃H₂₂ClN₂ ([M+H]⁺): 369.1491
Observed: 369.1489

Industrial-Scale Process Considerations

Cost Analysis of Competing Routes:

MethodRaw Material Cost ($/kg)E-FactorPMI
Knorr cyclization42018.75.2
Cross-coupling68032.18.9
Vilsmeier approach39015.24.1

(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

The Vilsmeier-derived pathway shows superior atom economy but requires specialized equipment for high-temperature decarbonylation.

Emerging Catalytic Technologies

Recent advances in flow chemistry enable continuous synthesis:

  • Microreactor chlorination using Cl₂ gas with 90% conversion in <5 min residence time

  • Immobilized Pd catalysts for Suzuki couplings (TON > 1,000)

Scale-Up Challenges:

  • Clogging risks from precipitated byproducts

  • Catalyst leaching in continuous operation

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various substitution patterns that can lead to new compounds with desirable properties.

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may inhibit COX enzymes, which are involved in inflammatory processes.

Case Study Example

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth compared to control groups .

Medicinal Chemistry

This compound is being explored as a lead candidate for developing new pharmaceuticals due to its potential interactions with biological targets:

  • Mechanism of Action : It may interact with specific enzymes or receptors, leading to therapeutic effects such as pain relief or anti-inflammatory outcomes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryPotential COX inhibition
AntitumorInvestigated for cancer treatment applications

Industrial Applications

In industry, this compound is utilized in the development of advanced materials such as:

  • Polymers : As an additive to enhance material properties.
  • Dyes : Its unique chemical structure allows for application in dye synthesis.

Comparison with Related Compounds

Compound NameKey Differences
3,5-bis(3,4-dimethylphenyl)-1H-pyrazoleLacks chlorine at the 4th position
4-chloro-3,5-diphenyl-1H-pyrazoleLacks methyl groups on phenyl rings
4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazoleMethyl groups only at the 4th position

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

2.1 Substituent Effects on Electronic and Physicochemical Properties
  • 4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole (CAS 1006323-18-7): Substituents: 3,4-Dimethoxyphenyl groups (electron-donating methoxy) vs. dimethylphenyl. Molecular weight (482.9 g/mol) is higher due to methoxy oxygen atoms . Applications: Likely prioritized for applications requiring balanced solubility, such as medicinal chemistry.
  • 4,4-Difluoro-3,5-bis(4-chlorophenyl)-1H-pyrazole: Substituents: Difluoro and 4-chlorophenyl groups (electron-withdrawing). Molecular weight (324.0 g/mol) is lower than the dimethylphenyl analog . Applications: Suitable for targets requiring strong electron-deficient scaffolds.
  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Substituents: 4-Chlorophenyl groups and an acetylated pyrazoline core. Impact: The dihydro (pyrazoline) structure introduces conformational flexibility, while acetyl groups may participate in hydrogen bonding. Crystallographic data show dihedral angles (75.97° and 16.63°) between substituents and the pyrazole ring, influencing packing interactions .
2.2 Structural and Crystallographic Comparisons
  • Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate: Features: Amino and ester functional groups. Structure: Monoclinic crystal system with lattice parameters (a = 12.34 Å, b = 9.87 Å, c = 14.56 Å) and unit cell volume (1,672 ų). The ester groups increase steric bulk and may limit rotational freedom .
  • 4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole Derivatives :

    • Features : Difluoromethyl groups at the 3- and 5-positions.
    • Impact : Strong electron-withdrawing effects stabilize the pyrazole ring but reduce nucleophilicity. These derivatives are often explored in agrochemicals due to their resistance to enzymatic degradation .

Data Table: Key Properties of Selected Pyrazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Notable Properties Reference
4-Chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole 3,4-Dimethylphenyl ~403.9 (estimated) High lipophilicity, electron-donating
4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole 3,4-Dimethoxyphenyl 482.9 Increased polarity, moderate solubility
4,4-Difluoro-3,5-bis(4-chlorophenyl)-1H-pyrazole 4-Chlorophenyl, difluoro 324.0 Electronegative, enhanced metabolic stability
1-[3,5-Bis(4-chlorophenyl)-pyrazol-1-yl]ethanone 4-Chlorophenyl, acetyl 372.8 Flexible pyrazoline core, hydrogen-bonding

Biological Activity

4-Chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazole ring substituted with two 3,4-dimethylphenyl groups and a chlorine atom at the 4-position. This unique structure contributes to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays demonstrated IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition in related compounds .

CompoundCOX-2 IC50 (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.018.60

Anticancer Activity

The anticancer potential of pyrazoles has been extensively studied. Specifically, derivatives exhibiting structural similarities to this compound have been evaluated against various cancer cell lines. For example, in vitro assays using human glioblastoma cell lines revealed that certain pyrazole derivatives induced significant cytotoxic effects . The mechanism often involves apoptosis induction and inhibition of angiogenesis.

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through various signaling cascades.
  • Angiogenesis Inhibition : Similar compounds have demonstrated the ability to block angiogenesis in tumor models .

Case Studies

Several studies have investigated the efficacy of pyrazole derivatives in preclinical models:

  • Study on Anti-inflammatory Effects : A series of pyrazole compounds were tested for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. Results indicated that certain derivatives exhibited significant edema reduction compared to controls .
  • Anticancer Efficacy Assessment : In a study involving various cancer cell lines (breast, lung), pyrazole derivatives were shown to inhibit cell proliferation effectively. The most potent compound exhibited an IC50 value comparable to established chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis involves Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine hydrate . For example, refluxing a chalcone derivative with hydrazine hydrate in butyric acid (10 hours, 1:1 molar ratio) achieves cyclization . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol minimizes side reactions .
  • Catalytic additives : Acetic acid (5 mol%) improves cyclization efficiency by protonating intermediates .
  • Temperature control : Maintaining 80–100°C prevents premature precipitation . Purity is confirmed via TLC (Rf = 0.5 in ethyl acetate/hexane) and recrystallization from ethanol (yield: 75–85%) .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer: Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C-Cl = 1.737 Å) and dihedral angles (e.g., 66.34° between aryl groups) using SHELXL refinement .
  • FT-IR spectroscopy : Identifies N-H stretches (~3200 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–7.8 ppm) and confirms substitution patterns .
  • Powder XRD : Matches experimental patterns (monoclinic system, space group P2₁/c) to simulated data .

Q. What methodologies are recommended for assessing the purity of synthetic batches of this compound?

Methodological Answer: Purity assessment employs:

  • HPLC-UV : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, compared to a reference standard .
  • Elemental analysis : Theoretical C: 72.3%, H: 5.8%, N: 6.4%; deviations >0.3% indicate impurities .
  • Melting point : Sharp melting range (369–371 K) confirms homogeneity; broadening suggests contaminants .

Advanced Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results in structural assignments of derivatives?

Methodological Answer: Discrepancies arise from dynamic vs. static structural states. Strategies include:

  • Variable-temperature NMR : Observes conformational flexibility (e.g., ring puckering) via signal broadening at low temperatures .
  • DFT calculations : Compares B3LYP/6-31G* optimized structures with XRD data to identify stable conformers .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯π contacts) stabilizing specific conformations in crystals .

Q. What strategies enhance bioactivity or thermal stability in derivatives of this compound?

Methodological Answer: Rational modification approaches:

  • Electron-withdrawing groups : Para-CF₃ substitution increases antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
  • Steric hindrance : Isopropyl groups at meta positions improve thermal stability (TGA: decomposition onset at 250°C) .
  • Co-crystallization : Co-formers like succinic acid enhance aqueous solubility (2.5 mg/mL) without altering thermal profiles .

Q. What advanced methods evaluate thermal decomposition kinetics under oxidative conditions?

Methodological Answer: Methodologies include:

  • TGA-DSC-MS : Tracks mass loss (5% at 200°C) and identifies decomposition products (e.g., HCl via m/z = 36) .
  • Kissinger analysis : Calculates activation energy (Eₐ ≈ 150 kJ/mol) from DSC peaks at varying heating rates .
  • Isoconversional modeling (Flynn-Wall-Ozawa) : Reveals multi-step mechanisms (e.g., dechlorination followed by aryl oxidation) .

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